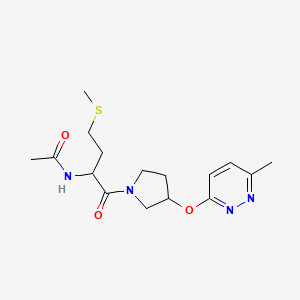
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C26H21N5O4 and its molecular weight is 467.485. The purity is usually 95%.
BenchChem offers high-quality N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, while the second intermediate is a dihydropyrimidine derivative. These two intermediates are then coupled using appropriate coupling agents to form the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "4-Phenyl-1,6-dihydropyrimidine-2,5-dione", "4-Bromoanisole", "Ethyl 2-bromoacetate", "Hydrazine hydrate", "Phenylhydrazine", "Sodium hydride", "Triethylamine", "2-Chloroacetyl chloride", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Ethanol", "Acetonitrile", "Dichloromethane", "Dimethylformamide", "Dimethyl sulfoxide" ], "Reaction": [ "Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid: Furan-2-carboxylic acid is reacted with hydrazine hydrate in ethanol to form furan-2-ylhydrazine. This is then reacted with ethyl 2-bromoacetate in the presence of sodium hydride to form ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This is then hydrolyzed using sodium hydroxide to form 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid.", "Synthesis of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid: 4-Phenyl-1,6-dihydropyrimidine-2,5-dione is reacted with phenylhydrazine in the presence of acetic anhydride to form 4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid hydrazide. This is then reduced using sodium borohydride to form 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid.", "Synthesis of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide: 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid is reacted with 2-chloroacetyl chloride in the presence of triethylamine to form 3-(furan-2-yl)-1-(2-chloroacetyl)pyrazole-5-carboxylic acid. This is then reacted with 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid in the presence of triethylamine and dichloromethane to form N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-chloroacetamide. This is then reacted with 4-bromoanisole in the presence of potassium carbonate and acetonitrile to form N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide." ] } | |
CAS-Nummer |
1210810-96-0 |
Produktname |
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide |
Molekularformel |
C26H21N5O4 |
Molekulargewicht |
467.485 |
IUPAC-Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H21N5O4/c1-17-9-11-19(12-10-17)35-16-25(33)28-23-14-21(22-8-5-13-34-22)30-31(23)26-27-20(15-24(32)29-26)18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,28,33)(H,27,29,32) |
InChI-Schlüssel |
SMHOLMGDXFWDNG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2782917.png)
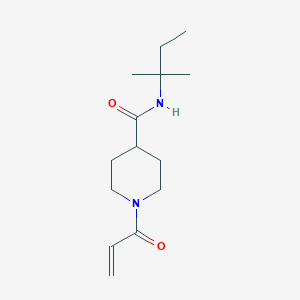

![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2782921.png)
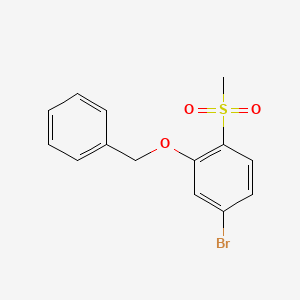
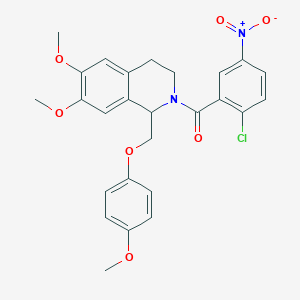

![N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2782929.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782931.png)
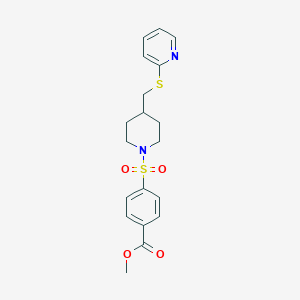
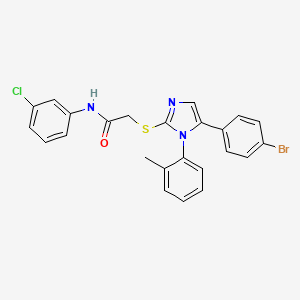
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2782935.png)
